Cefuroxime axetil
Overview
Description
Cefuroxime axetil is a second-generation cephalosporin antibiotic, which is an acetoxyethyl ester prodrug of cefuroxime. It is effective when administered orally and is used to treat a variety of bacterial infections. The compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Cefuroxime axetil, also known as (+/-)-Cefuroxime axetil, (E)-, Zinnat, XSL6I3SB26, or (E)-Cefuroxime axetil, is a broad-spectrum antibiotic used in the treatment of various bacterial infections . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound, like other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding disrupts the cell wall structure, leading to bacterial cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to the PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the pathway leads to cell wall weakening and eventual bacterial cell lysis .
Pharmacokinetics
This compound is a prodrug, which means it is converted into its active form, cefuroxime, in the body . After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The bioavailability of this compound tablets increases from 37% to 52% when taken after food . Approximately 50% of serum cefuroxime is bound to protein .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, it causes the bacterial cell wall to weaken, leading to cell lysis and death . This results in the eradication of the bacterial infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract, with absorption being greater when taken after food . Additionally, the drug’s effectiveness can be influenced by factors such as pH and the presence of other substances in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefuroxime axetil is synthesized through a multi-step process. The synthesis involves the esterification of cefuroxime with 1-acetoxyethyl bromide. The reaction typically occurs in the presence of a base such as sodium bicarbonate or potassium carbonate, and an organic solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high purity and yield. The process includes the use of advanced techniques such as crystallization and filtration to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and esterases, this compound is hydrolyzed to release the active cefuroxime.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of degradation products.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the formation of different derivatives
Major Products: The primary product of hydrolysis is cefuroxime, which is the active form of the drug. Other reactions may yield various degradation products depending on the conditions and reagents used .
Scientific Research Applications
Cefuroxime axetil has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies involving ester hydrolysis and β-lactam antibiotics.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the efficacy of β-lactam antibiotics.
Medicine: It is widely used in clinical trials to evaluate its effectiveness in treating bacterial infections, including respiratory tract infections, urinary tract infections, and Lyme disease.
Industry: The compound is used in the pharmaceutical industry for the development of oral antibiotic formulations
Comparison with Similar Compounds
Cefaclor: Another second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefotiam: A cephalosporin used for similar infections but administered parenterally.
Cefpodoxime proxetil: An oral cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness: Cefuroxime axetil is unique due to its stability against β-lactamase enzymes produced by Gram-negative bacteria, making it effective against a broader range of bacterial strains. Its prodrug form enhances its oral bioavailability compared to other cephalosporins .
Properties
Key on ui mechanism of action |
Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. |
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CAS No. |
64544-07-6 |
Molecular Formula |
C20H22N4O10S |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-acetyloxyethyl (6S,7S)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m0/s1 |
InChI Key |
KEJCWVGMRLCZQQ-PVEAIVIGSA-N |
SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@@H]2N1C(=O)[C@@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Appearance |
Solid powder |
Color/Form |
White to almost white crystalline powder White powde |
Key on ui other cas no. |
64544-07-6 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Insoluble in water Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, wate |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetoxyethylcefuroxime CCI 15641 CCI-15641 Ceftin cefuroxime 1-acetoxyethyl ester cefuroxime axetil Zinnat |
vapor_pressure |
9.95X10-16 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cefuroxime axetil itself is a prodrug with no inherent antibacterial activity. [] It is hydrolyzed in vivo to cefuroxime, which acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] Cefuroxime binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. []
ANone: The molecular formula of this compound is C20H22N4O10S, and its molecular weight is 510.47 g/mol.
A: While the provided abstracts don't contain specific spectroscopic data, various techniques are used to characterize this compound. Researchers have employed DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms of this compound. []
ANone: this compound is a beta-lactam antibiotic and does not possess intrinsic catalytic properties. Its primary mechanism of action involves binding to and inhibiting bacterial enzymes (PBPs) involved in cell wall synthesis.
A: The formulation of this compound plays a crucial role in its stability. Studies highlight that the choice of excipients significantly influences the drug's degradation kinetics under different environmental conditions. [, ]
A: Inclusion complexation with hydroxypropyl-beta-cyclodextrin is a promising strategy to enhance the bioavailability and mask the bitter taste of this compound oral suspensions. [, ] This method forms inclusion complexes that improve solubility and dissolution rate, leading to better absorption. [, ]
A: Food intake has been shown to enhance the bioavailability of this compound. Studies in dogs demonstrated that food significantly increased the area under the curve (AUC) and peak plasma concentration (Cmax) of cefuroxime after oral administration of tablets. [] Similarly, in humans, taking this compound after a meal significantly increased its bioavailability compared to fasting conditions. [] This suggests that administering this compound with food can lead to higher drug exposure and potentially improve its efficacy.
A: this compound is a prodrug that is rapidly hydrolyzed to cefuroxime after absorption. [] Cefuroxime itself is primarily excreted unchanged in the urine. []
A: Yes, this compound is considered a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including many beta-lactamase-producing strains. [] This broad spectrum of activity makes it a suitable choice for empirical treatment of community-acquired infections. []
A: Yes, clinical trials have demonstrated the efficacy of this compound in treating various infections, including upper and lower respiratory tract infections, urinary tract infections, skin infections, and early Lyme disease. [, , , , , , , , ] Its effectiveness is comparable to other commonly used antibiotics for these infections. [, , , , ]
A: Although this compound exhibits activity against a wide range of bacteria, resistance has been observed. The primary mechanism of resistance is the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] Additionally, modifications in penicillin-binding proteins (PBPs) can also contribute to resistance. []
A: The research papers highlight that this compound is generally well-tolerated, with most adverse effects being mild to moderate and reversible. [] Gastrointestinal disturbances, such as diarrhea and nausea, are among the most frequently reported adverse events. [, ]
A: While the provided abstracts don't delve into specific drug delivery and targeting strategies for this compound, they emphasize the importance of optimizing its oral bioavailability. Efforts to enhance bioavailability often involve improving the drug's solubility and dissolution rate, such as through the formation of inclusion complexes with cyclodextrins. [, ]
A: High-performance liquid chromatography (HPLC) and UV spectrophotometry are frequently used for the quantification of this compound in both bulk form and pharmaceutical formulations. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate determination of drug content.
ANone: The provided abstracts do not provide information regarding the environmental impact or degradation pathways of this compound. Further research is needed to understand the potential environmental fate and ecotoxicological effects of this antibiotic.
A: this compound exhibits low and erratic absorption in the fasted state, particularly in tablet form. [] This is likely due to its poor water solubility and slow dissolution rate in gastric fluids. [] Strategies such as inclusion complexation with hydroxypropyl-beta-cyclodextrin are employed to enhance its dissolution rate and improve bioavailability. [, ]
A: Analytical methods for this compound, such as HPLC, are validated according to ICH Q2B guidelines to ensure accuracy, precision, specificity, and robustness. [] These validation procedures are essential for ensuring the reliability and reproducibility of analytical data. []
A: Quality control of this compound involves various measures, including assay for content, uniformity of dosage units, and dissolution testing. [, ] These measures are crucial for guaranteeing the consistency, safety, and efficacy of the drug product.
A: While this compound is generally well-tolerated, like other beta-lactam antibiotics, it has the potential to elicit hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis. [] These reactions are mediated by the immune system and can occur even in individuals with no prior exposure to the drug.
A: Several alternative antibiotics can be considered based on the specific infection and susceptibility patterns. Some common alternatives to this compound include amoxicillin/clavulanate, cefaclor, cefadroxil, cefixime, clarithromycin, doxycycline, and ciprofloxacin. [, , , , , , , , ] The choice of alternative depends on factors such as the patient's clinical condition, drug allergies, and local resistance patterns.
A: Research on this compound employs various tools and resources, including in vitro assays, animal models, clinical trials, analytical techniques (HPLC, UV spectrophotometry), and spectroscopic methods (DSC, XRPD, SEM, FT-IR, Raman spectroscopy). [, , , , , , , , ] Access to these resources is crucial for advancing our understanding of this antibiotic.
A: this compound was developed as a second-generation cephalosporin with improved oral bioavailability compared to earlier generations. [, ] Its broad-spectrum activity, favorable safety profile, and convenient twice-daily dosing led to its widespread use for various bacterial infections.
A: Research on this compound involves collaboration across multiple disciplines, including medicinal chemistry, pharmacology, microbiology, clinical medicine, pharmaceutics, and analytical chemistry. [, , , , , , , , ] This interdisciplinary approach is crucial for a comprehensive understanding of the drug's properties, efficacy, and safety.
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